molecular formula C15H15N3O6 B4959644 5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione

5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4959644
M. Wt: 333.30 g/mol
InChI Key: DAWQQHKDCIHPLR-UHFFFAOYSA-N
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Description

5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with diethyl groups and a nitrobenzoyl moiety

Properties

IUPAC Name

5,5-diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-3-15(4-2)12(20)16-14(22)17(13(15)21)11(19)9-6-5-7-10(8-9)18(23)24/h5-8H,3-4H2,1-2H3,(H,16,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWQQHKDCIHPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of diethyl groups: Alkylation reactions are used to introduce the diethyl groups at the 5,5-positions of the diazinane ring.

    Attachment of the nitrobenzoyl group: This step involves the acylation of the diazinane ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diazinane ring can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazinane ring structure allows for specific binding interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, 5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups. Similar compounds include:

    5,5-Diethyl-1-(4-nitrobenzoyl)-1,3-diazinane-2,4,6-trione: Differing only in the position of the nitro group on the benzoyl ring.

    5,5-Diethyl-1-(3-chlorobenzoyl)-1,3-diazinane-2,4,6-trione: Where the nitro group is replaced by a chlorine atom.

    5,5-Diethyl-1-(3-methylbenzoyl)-1,3-diazinane-2,4,6-trione: Featuring a methyl group instead of a nitro group.

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